Ethynyl Estradiol 17-Acetate

Description

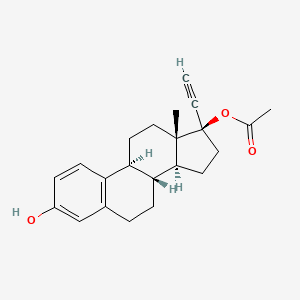

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCORSRXZZKFQZ-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034145 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-29-4 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-17-Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformation Pathways

De Novo Synthesis of Ethynyl (B1212043) Estradiol (B170435) 17-Acetate

The synthesis of ethynyl estradiol 17-acetate from its parent compound, ethinyl estradiol, primarily involves the esterification of the hydroxyl group at the C-17 position. While the term "de novo synthesis" typically refers to the construction of a molecule from simpler precursors, in the context of steroidal modifications, it often begins with a closely related steroid scaffold. mdpi.com The core of this transformation lies in the targeted acetylation of the C-17 hydroxyl group.

Esterification Reactions at the C-17 Position: Mechanism and Optimization

The esterification of the tertiary alcohol at the C-17 position of ethinyl estradiol to form the 17-acetate is a pivotal reaction. This transformation can be achieved using various acetylating agents and catalysts. A common laboratory-scale method involves the treatment of ethinyl estradiol with acetic anhydride (B1165640) in the presence of a catalyst. cdnsciencepub.com

Mechanism: The reaction generally proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the C-17 hydroxyl group attacks the electrophilic carbonyl carbon of acetic anhydride. This is often facilitated by a base or an acid catalyst. A base, such as pyridine (B92270), can deprotonate the hydroxyl group, increasing its nucleophilicity. An acid catalyst, like p-toluenesulfonic acid, protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic. cdnsciencepub.com The subsequent collapse of the tetrahedral intermediate and departure of the leaving group (acetate ion) results in the formation of the ester.

Optimization: Optimization of this reaction involves careful selection of the solvent, catalyst, reaction time, and temperature to maximize the yield and purity of the desired product. For instance, using a base like sodium hexamethyldisilylamide (NaHMDS) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures can provide a controlled reaction environment. google.com The choice of the acetylating agent and its stoichiometry is also critical to prevent side reactions, such as acetylation of the phenolic hydroxyl group at C-3. Protecting the C-3 hydroxyl group prior to C-17 esterification is a common strategy to ensure regioselectivity, although direct selective acylation is also possible under carefully controlled conditions.

Stereochemical Considerations in Acetate (B1210297) Synthesis and Stereoselectivity

The stereochemistry of the steroidal backbone is crucial for its biological activity. Ethinyl estradiol possesses a specific three-dimensional arrangement, and the synthesis of its 17-acetate derivative must preserve this configuration. The ethinyl group at the C-17 position is in the alpha (α) configuration, while the hydroxyl group is in the beta (β) configuration. wikipedia.orgiarc.fr

During the esterification process, the reaction occurs at the C-17 hydroxyl group without altering the stereochemistry of the chiral centers within the steroid nucleus. The reaction is a substitution at the oxygen atom and does not involve the breaking of any bonds to the chiral carbon at C-17. Therefore, the resulting this compound retains the 17β-acetoxy configuration. The synthesis of the 17-epimer, with a 17α-hydroxyl group, has been achieved through different synthetic routes, highlighting the importance of stereocontrol in steroid synthesis. nih.gov The stereochemistry of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Exploration of Novel Catalytic Systems for Acetate Formation

Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental friendliness of the acetylation process. While traditional methods using pyridine or strong acids are effective, they can present challenges in terms of product purification and waste disposal. Modern approaches may explore the use of solid-supported catalysts, enzymatic catalysts (lipases), or organocatalysts.

Enzymatic catalysis, for example, offers high selectivity and mild reaction conditions. Lipases can catalyze esterification reactions with high regioselectivity, potentially eliminating the need for protecting groups for the C-3 phenolic hydroxyl. The exploration of such systems is an active area of research to develop more sustainable and efficient synthetic routes to steroidal esters.

Functionalization and Derivatization of this compound

This compound can serve as a starting material for the synthesis of various analogs. These modifications are crucial for structure-activity relationship (SAR) studies and for developing tools for mechanistic research.

Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically altering the chemical structure of a molecule to understand how these changes affect its biological activity. Starting from this compound, chemists can introduce modifications at various positions of the steroid nucleus or the ethynyl side chain. For example, substitutions on the aromatic A-ring can modulate receptor binding affinity. uomustansiriyah.edu.iq

Derivatization can also occur at the ethynyl group itself. For instance, hydrostannation of ethynyl estradiol 3-acetate can be performed to create intermediates for Stille coupling reactions, allowing for the introduction of various phenyl groups. nih.gov These modifications help in mapping the binding pocket of the estrogen receptor and understanding the structural requirements for agonistic or antagonistic activity. nih.gov The synthesis of such analogs provides valuable data on how different functional groups and their spatial arrangement influence the interaction of the molecule with its biological target. uct.ac.za

Incorporation of Isotopic Labels for Mechanistic Research

Isotopically labeled compounds are indispensable tools for studying the metabolism, pharmacokinetics, and mechanism of action of drugs. nih.govresearchgate.net this compound can be synthesized with isotopic labels such as deuterium (B1214612) (²H or D), tritium (B154650) (³H), or carbon-11 (B1219553) (¹¹C). snmjournals.org

For instance, deuterated analogs, such as 17α-ethynylestradiol-(2,4,16,16-d₄), are used in metabolic studies to trace the biotransformation pathways of the compound. isotope.comresearchgate.net The presence of the heavy isotope allows for the differentiation of the drug and its metabolites from endogenous compounds using mass spectrometry. researchgate.net

Radiolabeling with isotopes like carbon-11 is particularly useful for in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.org By labeling the ethynyl group with ¹¹C, researchers can visualize and quantify the distribution of the compound in living organisms, providing insights into its tissue-specific uptake and receptor binding. snmjournals.org These studies are crucial for understanding the disposition of the drug in the body and for the development of related diagnostic or therapeutic agents.

Characterization Techniques in Synthetic Organic Chemistry

The definitive characterization of this compound relies on a suite of analytical methods to confirm its molecular structure and assess its purity. These techniques are fundamental in synthetic organic chemistry for verifying the successful synthesis and transformation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethinyl Estradiol, ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments. nist.gov

¹H NMR: The proton NMR spectrum of Ethinyl Estradiol would show distinct signals for the aromatic protons of the A-ring, the ethynyl proton, and the various methylene (B1212753) and methine protons of the steroid backbone. The presence of the 17-acetate group in this compound would introduce a characteristic singlet for the acetyl methyl protons, typically appearing in the range of δ 2.0-2.2 ppm.

¹³C NMR: The carbon NMR spectrum of Ethinyl Estradiol reveals signals for all 20 carbon atoms, including the two sp-hybridized carbons of the ethynyl group. Acetylation at the 17-position would cause a downfield shift of the C17 signal and the appearance of a new carbonyl carbon signal from the acetate group around 170 ppm, along with the methyl carbon of the acetate group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Ethinyl Estradiol, the molecular ion peak [M]⁺ would be observed at m/z 296.4034, corresponding to its molecular formula C₂₀H₂₄O₂. synthinkchemicals.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular formula, C₂₂H₂₆O₃, at approximately m/z 338.44. wikipedia.org Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the steroid nucleus.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethinyl Estradiol shows characteristic absorption bands for the hydroxyl (-OH) group, the aromatic C-H and C=C bonds, and the terminal alkyne C≡C and ≡C-H bonds. cymitquimica.com For this compound, the broad -OH stretching band would be replaced or accompanied by a strong C=O stretching absorption for the ester carbonyl group, typically in the region of 1735-1750 cm⁻¹. The characteristic alkyne stretches would remain.

| Spectroscopic Technique | Key Expected Observations for this compound |

| ¹H NMR | Singlet for acetyl methyl protons (~δ 2.0-2.2 ppm), signals for aromatic, ethynyl, and steroidal protons. |

| ¹³C NMR | Carbonyl carbon signal (~170 ppm), acetyl methyl carbon signal, signals for aromatic, ethynyl, and steroidal carbons. |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z ~338.44, fragmentation corresponding to loss of the acetyl group. |

| IR Spectroscopy | Strong C=O stretch (~1735-1750 cm⁻¹), C≡C and ≡C-H stretches for the alkyne, aromatic C=C and C-H stretches. |

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, thereby assessing the purity of research-grade batches.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of steroid compounds. google.com A validated HPLC method can effectively separate this compound from closely related impurities. For instance, a reversed-phase HPLC method would typically use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comresearchgate.net The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For related compounds like β-Estradiol 17-Acetate, purities of >99.0% have been reported using HPLC. google.com

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for purity assessment. researchgate.netcymitquimica.com For steroid analysis, derivatization is sometimes employed to increase volatility and improve peak shape. A GC-MS method provides both retention time data for quantification and mass spectral data for the identification of impurities. A study on the GC-MS analysis of ethinyl estradiol demonstrated good linearity and sensitivity for its quantification.

| Chromatographic Method | Typical Conditions and Purpose |

| HPLC | Reversed-phase C18 column with acetonitrile/water or methanol/water mobile phase. Used for quantitative purity assessment and impurity profiling. |

| GC-MS | Capillary column with a temperature program. Often used with derivatization for enhanced volatility and sensitivity. Provides both separation and structural information on impurities. |

Biochemical and Molecular Mechanisms of Action Pre Clinical and in Vitro Focus

Ligand-Receptor Interactions and Binding Kinetics

The estrogenic effects of Ethinyl Estradiol (B170435), the active form of Ethynyl (B1212043) Estradiol 17-Acetate, are mediated through its interaction with estrogen receptors (ERs). These receptors are key regulators of gene expression in target tissues.

Ethinyl Estradiol, the active metabolite, binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov Studies have indicated that Ethinyl Estradiol possesses a high affinity for both receptor subtypes. One study reported that Ethinyl Estradiol exhibited 194% and 151% of the binding affinity of estradiol for ERα and ERβ, respectively. nih.gov Another study found that Ethinyl Estradiol had 233% of the affinity of estradiol for ERα and 38% for ERβ. nih.gov While direct binding affinity data for the 17-acetate ester is not extensively available, it is understood that the acetate (B1210297) group at the C17β position renders it a prodrug, which is hydrolyzed to the pharmacologically active Ethinyl Estradiol.

Table 1: Relative Binding Affinity of Ethinyl Estradiol to Estrogen Receptors

| Compound | ERα Relative Binding Affinity (%) (Compared to Estradiol) | ERβ Relative Binding Affinity (%) (Compared to Estradiol) | Source |

|---|---|---|---|

| Ethinyl Estradiol (Study 1) | 194 | 151 | nih.gov |

| Ethinyl Estradiol (Study 2) | 233 | 38 | nih.gov |

Computational studies have been employed to model the interaction between Ethinyl Estradiol and the estrogen receptor. A molecular docking analysis of Ethinyl Estradiol with the estrogen receptor complex indicated that steric interactions are a primary driver in the formation of the receptor-ligand complex. mdpi.com The calculated moldock score for the interaction was -115.420, with a total energy score for binding to the ER of -108.221. mdpi.com These computational models provide a theoretical framework for understanding the structural basis of the high-affinity binding observed in experimental assays.

Table 2: Molecular Docking Scores for Ethinyl Estradiol with the Estrogen Receptor

| Parameter | Value |

|---|---|

| Moldock Score | -115.420 |

| Total Energy Score | -108.221 |

Source: mdpi.com

Upon binding to estrogen receptors, Ethinyl Estradiol initiates a cascade of intracellular signaling events. In estrogen receptor-positive cells, Ethinyl Estradiol has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 2 (ERK2). nih.gov This activation is similar to that induced by the natural estrogen, 17β-estradiol, and can be blocked by antiestrogens, indicating it is a receptor-mediated event. nih.gov The MAPK/ERK pathway is a crucial signaling cascade that communicates signals from cell surface receptors to the nucleus, regulating processes such as cell proliferation. wikipedia.org

Furthermore, Ethinyl Estradiol is also an agonist of the G protein-coupled estrogen receptor (GPER). nih.gov Activation of GPER can trigger rapid, non-genomic signaling pathways, including the stimulation of cAMP production and the transactivation of the epidermal growth factor receptor (EGFR), which in turn activates downstream pathways like PI3K/Akt and MAPK. mdpi.comnih.gov In certain contexts, the therapeutic effects of Ethinyl Estradiol have been shown to be dependent on GPER expression. nih.gov

Molecular Docking and Computational Modeling of Receptor-Ligand Complexes

Biotransformation and Metabolic Fate in Non-human and In Vitro Systems

The metabolic conversion of Ethynyl Estradiol 17-Acetate to its active form is a critical step for its biological activity. This biotransformation primarily involves the hydrolysis of the acetate ester.

The de-acetylation of steroid acetates is catalyzed by esterases, a broad class of hydrolytic enzymes. Human carboxylesterases (CESs) and arylacetamide deacetylase (AADAC) are key enzymes responsible for the hydrolysis of many ester-containing compounds in the liver and other tissues. nih.govresearchgate.net Specifically, carboxylesterase 2 (CES2) is known to hydrolyze a variety of endogenous and xenobiotic esters, including steroids. ontosight.ai While direct studies identifying the specific esterases responsible for the de-acetylation of this compound are limited, it is highly probable that enzymes from the carboxylesterase family, particularly those expressed in the liver and intestine, are involved in this metabolic conversion. Studies on other steroid acetates, such as estradiol acetate, have shown that esterase activity is present in both the cytoplasm and microsomes of liver cells. fda.gov

Comparative Metabolic Pathways with Ethinyl Estradiol and Estradiol

This compound is a prodrug, meaning it is biochemically converted into its pharmacologically active form, Ethinyl Estradiol (EE), within the body. The primary metabolic step for this compound is the hydrolysis of the acetate ester at the C17 position to yield EE. This conversion is rapid and efficient. google.com Consequently, the subsequent metabolic fate of this compound is identical to that of EE.

The metabolic pathways of Ethinyl Estradiol and the natural estrogen, Estradiol, show significant differences, primarily due to the presence of the 17α-ethynyl group in EE. This structural modification is key to its increased oral bioavailability and metabolic stability compared to Estradiol.

Estradiol Metabolism: Endogenous Estradiol (E2) is extensively metabolized, primarily in the liver. The main pathways involve:

Oxidation: Estradiol is reversibly oxidized to Estrone (B1671321) (E1) by 17β-hydroxysteroid dehydrogenase. Estrone is a less potent estrogen but is the most abundant circulating estrogen.

Hydroxylation: Both Estradiol and Estrone undergo hydroxylation by Cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens (e.g., 2-hydroxyestradiol) and other hydroxylated metabolites.

Conjugation: A significant portion of Estradiol and its metabolites are made more water-soluble for excretion through conjugation reactions. This includes sulfation to form estrogen sulfates and glucuronidation to form estrogen glucuronides. These reactions occur in the liver and also in the intestinal wall during first-pass metabolism. capes.gov.br

Ethinyl Estradiol Metabolism: The 17α-ethynyl group protects the 17β-hydroxyl group from oxidation, which is a primary metabolic route for Estradiol. This blockage significantly reduces first-pass metabolism and prolongs the half-life of EE compared to Estradiol. google.comgoogle.com

First-Pass Metabolism: Despite its relative stability, EE undergoes extensive first-pass metabolism in the gut wall and liver. capes.gov.br A significant fraction is conjugated, primarily to a sulfate (B86663) conjugate, in the intestinal mucosa. capes.gov.br

Aromatic Hydroxylation: The primary route of phase I metabolism for EE is the hydroxylation of the aromatic A-ring, catalyzed mainly by CYP3A4 and to a lesser extent by other isoforms like CYP2C9. pharmgkb.orgresearchgate.net This produces metabolites such as 2-hydroxy-ethinyl estradiol.

Conjugation: Following hydroxylation, these metabolites, as well as the parent EE molecule, undergo phase II conjugation with sulfate and glucuronic acid. pharmgkb.orgresearchgate.net

The key distinction lies in the resistance of EE's 17β-hydroxyl group to oxidation, forcing its metabolism down alternative pathways and resulting in a markedly different pharmacokinetic profile from the natural hormone Estradiol.

Table 3.2.3-1: Comparative Metabolic Features

| Feature | Estradiol (E2) | Ethinyl Estradiol (EE) |

|---|---|---|

| Primary Metabolic Site | Liver, Intestinal Wall | Liver, Intestinal Wall capes.gov.br |

| Key Phase I Reaction | Oxidation at C17 to Estrone; Aromatic Hydroxylation | Aromatic Hydroxylation pharmgkb.orgresearchgate.net |

| Key Phase II Reaction | Sulfation, Glucuronidation | Sulfation, Glucuronidation pharmgkb.orgresearchgate.net |

| Influence of 17α-substituent | N/A | Ethynyl group blocks oxidation at C17, increasing stability google.com |

| Major Metabolites | Estrone, Estrone Sulfate, Estradiol Glucuronide | 2-hydroxy-EE, EE-sulfate, EE-glucuronide pharmgkb.org |

Cytochrome P450 Enzyme Interaction Profiles (In Vitro Inhibition and Metabolism)

As this compound acts as a prodrug for Ethinyl Estradiol (EE), its interaction profile with Cytochrome P450 (CYP450) enzymes is dictated by the activity of EE following hydrolysis. In vitro studies have extensively characterized EE's role as both a substrate and an inhibitor of various CYP isoforms.

Metabolism by CYP450: Ethinyl Estradiol is primarily metabolized via hydroxylation, a reaction catalyzed by several CYP enzymes. In vitro studies using human liver microsomes and recombinant P450 systems have identified CYP3A4 as the major enzyme responsible for the 2-hydroxylation of EE. nih.govfda.gov Other isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute to its metabolism to a lesser extent. pharmgkb.orgnih.gov

Inhibition of CYP450: In vitro assessments have demonstrated that Ethinyl Estradiol can act as a reversible and, in some cases, a mechanism-based inhibitor of several CYP enzymes.

A systematic in vitro evaluation of EE's inhibitory potential against eleven human CYP isoforms revealed a range of effects. The most potent inhibition was observed against CYP1A1 and CYP2C19. nih.gov For recombinant CYP1A1 (rCYP1A1), EE was found to be a competitive inhibitor. nih.gov The inhibition of CYP2C19 activity in human liver microsomes (HLM) was also significant. nih.gov Weaker inhibition was noted for other isoforms, including CYP2C8, CYP2D6, and CYP3A4, while the weakest inhibition was seen with CYP1A2. nih.gov

The inhibitory effects on intestinal CYPs, such as CYP1A1 and CYP2C19, are particularly relevant as concentrations of EE may be sufficiently high during first-pass metabolism to impact the clearance of co-administered drugs that are substrates for these enzymes. nih.gov

Table 3.2.4-1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Ethinyl Estradiol

| CYP Isoform | Finding | IC₅₀ Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| CYP1A1 (recombinant) | Potent Inhibition | 2.7 | Competitive | nih.gov |

| CYP2C19 (HLM) | Potent Inhibition | 4.4 (total), 2.8 (free) | - | nih.gov |

| CYP1A2 (HLM) | Weakest Inhibition | >39 (free) | - | nih.gov |

| Other Isoforms (2B6, 2C8, 2C9, 2D6, 3A4, 3A5) | Weak to Moderate Inhibition | >8.0 | - | nih.gov |

| CYP2J2 | Mechanism-based Inactivation | Kᵢ = 3.6 µM | Time-dependent | nih.gov |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of an inhibitor required to decrease enzyme activity by 50%. HLM = Human Liver Microsomes. Kᵢ = Inhibition constant.

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Studies)

Membrane Permeability and Transport across Cell Barriers

The cellular uptake of this compound is governed by its nature as an ester prodrug. Esterification of a drug molecule is a common strategy to modify its physicochemical properties, such as lipophilicity, which in turn influences its ability to cross biological membranes. Generally, increasing lipophilicity can enhance passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium.

Subcellular Distribution and Accumulation in Research Models

Following cellular uptake and hydrolysis to Ethinyl Estradiol (EE), its subcellular distribution is determined by the localization of its molecular targets, primarily the estrogen receptors (ERα and ERβ). As a potent estrogen agonist, EE's distribution mirrors that of endogenous estrogens like Estradiol.

Estrogens are widely distributed throughout the body and tend to accumulate in higher concentrations in target organs rich in estrogen receptors. nih.gov In vitro studies on human endometrial and myometrial tissues have shown that the majority of estradiol is found accumulated in the nuclear cell fractions, where it binds to nuclear estrogen receptors to modulate gene transcription. oup.com

In addition to the well-established nuclear localization, research has identified estrogen receptors in other subcellular compartments. Studies using human breast cancer cells (MCF7) have demonstrated that treatment with estrogens, including EE, can lead to the translocation and accumulation of both ERα and ERβ within mitochondria. drugbank.com This mitochondrial localization suggests a role for estrogens in directly regulating mitochondrial function and gene expression. The distribution is dynamic, with studies showing that estrogen treatment can increase the amount of ERs present in the mitochondria over time. drugbank.com A smaller fraction of the estrogen receptors and the hormone itself can be found in the cytosol and associated with the plasma membrane, where they can initiate rapid, non-genomic signaling pathways. oup.com

Table 3.3.2-1: Subcellular Localization of Ethinyl Estradiol (as active hormone)

| Cellular Compartment | Associated Function/Finding | Research Model |

|---|---|---|

| Nucleus | Primary site of accumulation; binds to nuclear ERs to regulate gene transcription. | Human endometrial, myometrial, and vaginal tissue oup.com |

| Mitochondria | Accumulation of ERα and ERβ following estrogen treatment; regulation of mitochondrial respiration. | Human breast cancer cells (MCF7) drugbank.com |

| Cytosol | Location of unbound receptors and hormone prior to nuclear translocation. | Human endometrial, myometrial, and vaginal tissue oup.com |

| Plasma Membrane | Site of membrane-associated ERs mediating rapid, non-genomic signaling. | General (Inferred from ER studies) |

Pharmacological Investigations in Pre Clinical Research Models Excluding Human Clinical Trials

In Vitro Pharmacological Activity and Efficacy

The in vitro effects of ethynyl (B1212043) estradiol (B170435), the active form of ethynyl estradiol 17-acetate, have been characterized through various assays to determine its estrogenic properties. nih.gov

Cell-Based Assays for Estrogenic Agonism and Antagonism

In cell-based assays, ethynyl estradiol demonstrates potent estrogenic agonist activity. wikipedia.orgtandfonline.com It binds to and activates both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Studies have shown that ethynyl estradiol has a high affinity for these receptors. researchgate.netechemcom.com One study reported its affinity for ERα and ERβ to be 233% and 38% of that of estradiol, respectively, while another found it to be 194% and 151%, respectively. wikipedia.org In silico docking studies also indicate a high affinity of ethynyl estradiol for the estrogen receptor. echemcom.com

Competitive ligand binding assays are a common method to assess the ability of a compound to bind to the estrogen receptor. mst.dk These assays typically measure the displacement of radiolabeled 17β-estradiol from the receptor. mst.dk The results are often expressed as a relative binding affinity compared to 17β-estradiol. mst.dk

The estrogenic activity of ethynyl estradiol has been confirmed in various in vitro systems, including human breast cancer cell lines like MCF-7 and T47D, which endogenously express estrogen receptors. mst.dknih.gov

Effects on Cell Proliferation and Differentiation in Relevant Cell Lines

Ethynyl estradiol has been shown to influence cell proliferation and differentiation in estrogen-sensitive cell lines. In human uterine epithelial adenocarcinoma (Ishikawa) cells, ethynyl estradiol induced cellular proliferation at low picomolar concentrations. nih.gov The E-screen assay, which measures the proliferation of MCF-7 human breast cancer cells, is a standard method to evaluate the proliferative effects of estrogenic compounds. tandfonline.commst.dk Estrogens like ethynyl estradiol can negate the inhibitory effect of serum on MCF-7 cell proliferation, leading to an increase in cell number. mst.dk

However, the effects on proliferation and differentiation can be cell-type specific. A study on MC3T3-E1 osteoprecursor cells found no significant changes in cell viability or proliferation with ethynyl estradiol treatment as measured by MTT assay and total protein content. nih.govnih.gov Interestingly, in the same study, ethynyl estradiol led to a dose-dependent decrease in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, suggesting an influence on the differentiation process. nih.govnih.gov The compound has also been noted to affect gene expression related to cell growth and differentiation. oup.com

Table 1: Effect of Ethynyl Estradiol on Cell Proliferation and Differentiation

| Cell Line | Assay | Observed Effect | Reference |

| Ishikawa (Human Uterine) | Hoechst assay | Increased proliferation | nih.gov |

| MCF-7 (Human Breast Cancer) | E-screen | Increased proliferation | tandfonline.commst.dk |

| MC3T3-E1 (Mouse Osteoprecur) | MTT assay, Protein measurement | No significant change in proliferation | nih.govnih.gov |

| MC3T3-E1 (Mouse Osteoprecur) | Alkaline Phosphatase (ALP) activity | Dose-dependent decrease | nih.govnih.gov |

Reporter Gene Assays for Estrogen Receptor Transactivation

Reporter gene assays are a powerful tool to measure the ability of a compound to activate the estrogen receptor and initiate gene transcription. wur.nl These assays utilize cell lines that have been genetically modified to contain a reporter gene, such as luciferase or β-galactosidase, under the control of an estrogen-responsive element (ERE). mst.dkwur.nl When an estrogenic compound binds to the estrogen receptor in these cells, the receptor-ligand complex binds to the ERE, leading to the expression of the reporter gene, which can be easily quantified. mst.dkwur.nl

Several reporter gene assay systems have been developed, including those using human cell lines like T47D, MCF-7, and HeLa, as well as yeast-based assays (YES-screen). mst.dknih.gov For instance, the ER-CALUX assay uses T47D cells stably transfected with an ERE-luciferase reporter gene. mst.dk Ethynyl estradiol has been shown to be a potent activator in these assays, inducing a strong transcriptional response. nih.gov The sensitivity of these assays can vary, with some human cell-based assays being more sensitive than yeast-based screens. nih.gov These assays are crucial for screening and characterizing the estrogenic potential of compounds. wur.nl

Pre-clinical Pharmacokinetics and Pharmacodynamics (Conceptual Models)

The following sections describe the conceptual understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolites, primarily based on data from animal models.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models (Conceptual)

Conceptually, following administration, this compound is expected to be hydrolyzed to its active form, ethynyl estradiol. nih.gov

Distribution: Once absorbed, ethynyl estradiol is extensively bound to plasma proteins, primarily albumin. fda.gov Unlike the natural hormone estradiol, it does not bind significantly to sex hormone-binding globulin (SHBG). wikipedia.org Its volume of distribution has been reported to be in the range of 2 to 4 L/kg in animal studies. fda.gov

Metabolism: The liver is the primary site of metabolism for ethynyl estradiol. iarc.fr The major metabolic pathway is 2-hydroxylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP3A4. iarc.frnih.gov Other CYP enzymes are also involved in its metabolism. pharmgkb.org The resulting metabolites can then undergo further conjugation reactions, such as sulfation and glucuronidation, to form water-soluble products. fda.govnih.gov

Excretion: The metabolites of ethynyl estradiol are excreted in both urine and feces. wikipedia.orgfda.gov Glucuronide conjugates are the predominant form found in urine, while sulfate (B86663) conjugates are the major circulating metabolites. fda.gov

Relationship between Biotransformation and Systemic Exposure of Active Metabolites

The biotransformation of ethynyl estradiol is a critical determinant of the systemic exposure to its active metabolites. The initial hydrolysis of this compound to ethynyl estradiol is a necessary first step for its pharmacological activity. nih.gov

The extensive first-pass metabolism in the gut and liver significantly influences the amount of active ethynyl estradiol that reaches systemic circulation. capes.gov.brmdpi.com The primary oxidative metabolite, 2-hydroxy-ethinyl estradiol, is formed by CYP3A4. fda.gov This and other hydroxylated metabolites can be further conjugated to form sulfates and glucuronides. fda.govpharmgkb.org Ethynyl estradiol itself can also be directly conjugated. medchemexpress.com

Comparative Pre-clinical Pharmacology with Other Synthetic Estrogens

Ethynyl estradiol, the active metabolite of ethinyl estradiol 17-acetate, is a potent synthetic estrogen that has been extensively studied in preclinical models. Its pharmacological profile is often compared with other synthetic estrogens to understand its relative potency and tissue-specific effects. Ethinyl estradiol 17-acetate acts as a prodrug, which is rapidly and completely hydrolyzed to the pharmacologically active ethinyl estradiol during first-pass metabolism in the liver. Therefore, the preclinical pharmacological data available are predominantly for ethinyl estradiol.

In comparative studies, ethinyl estradiol consistently demonstrates high estrogenic potency. researchgate.net It is significantly more potent than its precursor, estradiol, when administered orally, due to the presence of the 17α-ethinyl group which inhibits first-pass metabolism. researchgate.net This structural modification is a key determinant of its enhanced oral bioavailability and activity compared to the natural hormone.

Comparisons with other synthetic estrogens, such as mestranol (B1676317) and diethylstilbestrol (B1670540) (DES), have been a focus of preclinical research. Mestranol, the 3-methyl ether of ethinyl estradiol, is itself inactive and requires metabolic conversion to ethinyl estradiol to exert its estrogenic effects. Pharmacokinetic studies indicate that a 50 microgram oral dose of mestranol is bioequivalent to approximately a 35 microgram dose of ethinyl estradiol, although the physiological activity can vary depending on the endpoint measured. In contrast to the non-steroidal synthetic estrogen diethylstilbestrol, ethinyl estradiol has been associated with a somewhat lower risk of certain cardiovascular complications in preclinical models, though both have significant effects on liver protein synthesis.

Differential Effects on Tissue-Specific Responses in Animal Models (Mechanistic)

The estrogenic activity of ethinyl estradiol exhibits tissue-specificity, which is a result of differential expression of estrogen receptor (ER) subtypes (ERα and ERβ), co-activators, and co-repressors in various tissues. Preclinical animal models, particularly rodent uterotrophic assays, have been instrumental in characterizing these tissue-specific responses.

In the classic uterotrophic assay, which measures the increase in uterine weight in immature or ovariectomized female rats, ethinyl estradiol is a potent agonist. Its effect on uterine growth is a hallmark of its estrogenic activity. When compared to other xenoestrogens and phytoestrogens, ethinyl estradiol consistently demonstrates a higher potency in stimulating uterine weight. For instance, in one study, the activity of compounds like bisphenol A (BPA) and daidzein (B1669772) to stimulate uterine weight was found to be low in comparison to ethinyl estradiol.

Studies in hamster models have shown that while both estradiol and diethylstilbestrol (DES) are potent in inducing renal tumors, concurrent treatment with ethinyl estradiol can abolish this carcinogenic effect. This suggests that ethinyl estradiol interferes with estrogen receptor-mediated mitogenic pathways in a tissue-specific manner, preventing gene dysregulation and tumor development in the hamster kidney. However, in the hamster cervix, DES was found to be a more potent disruptor of morphogenesis than estradiol, indicating differential tissue responses to various estrogenic compounds.

In multigenerational studies in Sprague-Dawley rats, both genistein (B1671435) (a phytoestrogen) and ethinyl estradiol produced similar effects at high doses, such as accelerated vaginal opening and altered estrous cycles. However, ethinyl estradiol uniquely increased the incidence of uterine lesions like atypical focal hyperplasia and squamous metaplasia, highlighting a compound-specific adverse effect on uterine tissue.

The table below summarizes comparative findings on tissue-specific responses from various preclinical animal models.

| Estrogen | Animal Model | Tissue | Observed Effect | Comparative Potency/Effect |

| Ethinyl Estradiol | Rat (immature/ovariectomized) | Uterus | Increased uterine weight (uterotrophic response) | More potent than BPA, o,p'-DDT, octylphenol, and daidzein. |

| Ethinyl Estradiol | Hamster | Kidney | Abolished estradiol- and DES-induced renal tumors. | Protective effect not seen with estradiol or DES alone. |

| Ethinyl Estradiol | Rat (multigenerational study) | Uterus | Increased incidence of atypical focal hyperplasia and squamous metaplasia. | Effect not observed with genistein. |

| Diethylstilbestrol (DES) | Hamster | Cervix | More potent disruptor of morphogenesis than estradiol. | More potent than estradiol. |

| Mestranol | Human (comparative study) | - | Bioequivalent to a lower dose of ethinyl estradiol. | A 50 mcg dose is pharmacokinetically equivalent to 35 mcg of ethinyl estradiol. |

Modulation of Biochemical Markers in Pre-clinical Systems

The administration of ethinyl estradiol in preclinical models leads to significant changes in various biochemical markers, reflecting its potent estrogenic and metabolic activity. These markers are often measured in in vitro systems or in vivo animal models to compare the potency and mechanism of action of different synthetic estrogens.

One of the key areas of investigation is the effect on liver function and bile acid homeostasis. In rodent models, ethinyl estradiol is known to induce cholestasis, a condition characterized by reduced bile flow. This is associated with significant elevations in serum biochemical markers of liver injury, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Furthermore, ethinyl estradiol administration in rats leads to increased total serum bile acids (TBA). Mechanistic studies have shown that ethinyl estradiol downregulates the expression of hepatic transporters involved in bile acid efflux, such as the bile salt export pump (Bsep), and inhibits the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis.

In vitro assays are commonly used to assess the estrogenic potency of various compounds by measuring the induction of specific estrogen-responsive genes or proteins. In cultured rainbow trout hepatocytes, ethinyl estradiol was found to be equipotent to estradiol in inducing the synthesis of vitellogenin, an egg-yolk precursor protein and a well-established biomarker of estrogen exposure. In the same system, diethylstilbestrol was slightly less potent.

Regarding receptor binding, studies have shown that ethinyl estradiol has a high affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). One study reported that ethinyl estradiol had 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively, indicating a higher binding affinity for both receptor subtypes compared to the natural hormone.

The following table provides a summary of the modulation of key biochemical markers by ethinyl estradiol in comparison to other estrogens in preclinical systems.

| Biochemical Marker | Preclinical System | Ethinyl Estradiol Effect | Comparative Compound & Effect |

| Alanine Aminotransferase (ALT) | Rat (in vivo) | Significant increase. | - |

| Aspartate Aminotransferase (AST) | Rat (in vivo) | Significant increase. | - |

| Alkaline Phosphatase (ALP) | Rat (in vivo) | Significant increase. | - |

| Total Serum Bile Acids (TBA) | Rat (in vivo) | Significant increase. | - |

| Bile Salt Export Pump (Bsep) mRNA | Rat (in vivo) | Significant decrease. | - |

| Farnesoid X Receptor (FXR) expression | Rat hepatocytes (in vitro & in vivo) | Significant decrease. | - |

| Vitellogenin Synthesis | Rainbow trout hepatocytes (in vitro) | Potent induction. | Equipotent to Estradiol; more potent than Diethylstilbestrol. |

| Estrogen Receptor (ERα) Binding Affinity | In vitro binding assay | High affinity. | 194% of Estradiol's affinity. |

| Estrogen Receptor (ERβ) Binding Affinity | In vitro binding assay | High affinity. | 151% of Estradiol's affinity. |

Analytical and Bioanalytical Methodologies in Chemical and Biological Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are fundamental for isolating and quantifying Ethynyl (B1212043) Estradiol (B170435) 17-Acetate from complex matrices. These methods offer high resolution and sensitivity, making them indispensable for research applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Ethynyl Estradiol 17-Acetate. Its versatility is enhanced by coupling with various detectors, each offering specific advantages. An HPLC method has been developed for the determination of estradiol and its seven known impurities, including ethynylestradiol and estradiol 17-acetate, in a gel preparation. cuni.cz

Methods often employ reverse-phase columns, such as C18, to achieve separation. researchgate.netthepharmajournal.com For instance, a study utilized a Phenomenex C18 column with a mobile phase of water and acetonitrile (B52724) (45:55% v/v) at a flow rate of 0.7 ml/min, successfully separating Ethinyl Estradiol and Segesterone Acetate (B1210297). thepharmajournal.com The retention times were found to be 2.110 min for Segesterone and 2.654 min for Ethinyl Estradiol. thepharmajournal.com

UV detection is commonly used, with detection wavelengths set around 210 nm, 215 nm, or 280 nm depending on the specific method and co-analytes. researchgate.netbepls.comresearchgate.net In some applications, fluorescence detection is employed to enhance sensitivity, especially for low-concentration samples. researchgate.netwalshmedicalmedia.com One study reported using a fluorescence detector with excitation at 285 nm and emission at 310 nm for Ethinyl Estradiol. researchgate.netwalshmedicalmedia.com The combination of UV and fluorescence detectors has also been reported for the simultaneous determination of different compounds. walshmedicalmedia.com

Table 1: HPLC Method Parameters for Ethynyl Estradiol Analysis

| Column | Mobile Phase | Flow Rate (ml/min) | Detection Method | Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|---|

| Phenomenex C18 (150 x 4.6 mm, 5µm) | Water:Acetonitrile (45:55 v/v) | 0.7 | UV | 260 | 2.654 | thepharmajournal.com |

| Purospher® STAR RP-18e (150 X 4.0 mm, 5 µm) | Acetonitrile:Water (47:53 V/V) | 1.50 | UV/Fluorescence | UV: 215, FL: Ex 285/Em 310 | N/A | researchgate.net |

| Zorbax SB Phenyl C18 (4.6×150 mm) | KH2PO4 Buffer (0.02M):Acetonitrile (50:50) | 2.0 | UV/Fluorescence | UV: 210, FL: Ex 285/Em 310 | N/A | walshmedicalmedia.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound and its metabolites, particularly after derivatization to increase volatility. washington.edu A GC-MS method has been developed for the simultaneous quantification of 17α-ethinyl estradiol (EE) and drospirenone (B1670955) (DP) in contraceptive formulations. mdpi.com This method involves ultrasound-assisted extraction followed by direct injection into the GC-MS system. mdpi.com The GC oven temperature program starts at 250 °C, increases to 325 °C, and is held for 5.7 minutes, with a total run time of 7.4 minutes. mdpi.com

Research has shown the application of GC-MS for detecting metabolites in various environmental and biological matrices. washington.edumdpi.com For instance, GC-MS has been used to analyze trenbolone (B1683226) acetate metabolites in environmental samples and to determine 17alpha-ethinylestradiol residue in the hair of cattle. washington.edunih.gov While specific metabolite profiling studies for this compound using GC-MS are less commonly detailed in readily available literature compared to other steroids, the methodology is well-established for this class of compounds. hmdb.ca

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For detecting trace levels of this compound, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netnih.govnih.gov This technique is capable of quantifying concentrations in the low picogram per milliliter (pg/mL) range. researchgate.netnih.gov

A validated UPLC-MS/MS method for the simultaneous determination of ethinyl estradiol (EE2), norgestimate (B1679921) (NGM), and 17-desacetyl norgestimate (DNGM) in human plasma reported a calibration curve range of 5–500 pg/mL for EE2. researchgate.net The chromatographic separation was achieved on a Waters Acquity UPLC HSS T3 column. researchgate.net To enhance mass spectrometric response, derivatization with dansyl chloride is often employed. researchgate.netscispace.com

Another study developed a UPLC-MS/MS method to quantify several estrogens and progestogens, including ethinyl estradiol, in human serum with a lower limit of quantitation (LLOQ) of 5.0 pg/ml. nih.gov These methods are crucial for pharmacokinetic studies and monitoring low levels of the compound in biological fluids. researchgate.netscispace.com

Table 2: UPLC-MS/MS Parameters for Trace Analysis of Ethynyl Estradiol

| Analyte | Matrix | Column | LLOQ (pg/mL) | Ionization Mode | Precursor → Product Ion Transition (m/z) | Reference |

|---|---|---|---|---|---|---|

| Ethinyl Estradiol (EE2) | Human Plasma | Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm) | 5 | Positive | N/A (Dansyl derivatized) | researchgate.net |

| Ethinyl Estradiol | Human Serum | UPLC BEH C18, 1.7 μm (2.1 mm × 150 mm) | 5.0 | Positive | N/A | nih.gov |

| Ethinyl Estradiol (EE) | Human Plasma | Acquity UPLC HSS Cyano (50 × 2.1 mm, 1.8 μm) | 1.500 | Positive | 530.2 → 171.2 (Dansyl derivatized) | scispace.com |

| Ethinyl Estradiol | Human Plasma | ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50mm) | 5 | Positive | 530.16 → 171.08 (Dansyl derivatized) | nih.gov |

Spectrometric Approaches for Compound Identification and Quantitation

Spectrometric methods are vital for the structural elucidation and quantification of this compound, often used in conjunction with chromatographic separation.

Advanced Mass Spectrometry (HRMS, Fragmentation Analysis)

High-Resolution Mass Spectrometry (HRMS), such as that performed on Orbitrap or FT-ICR instruments, provides highly accurate mass measurements, which are critical for confirming the elemental composition of this compound and its metabolites. icr.ac.ukresearchgate.net

Fragmentation analysis (MS/MS) is used to elucidate the structure of the molecule. For ethinyl estradiol derivatized with dansyl chloride, a protonated molecular ion [M+H]+ is observed at m/z 530.16. nih.govresearchgate.net Subsequent fragmentation results in a characteristic product ion at m/z 171.08, which is often used for quantification in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net Another study investigating the fragmentation of the deprotonated [EE2 – H]− anion at m/z 295 proposed a fragmentation route leading to fragment ions at m/z 145 and 143. japsonline.com This detailed fragmentation data is essential for unambiguous compound identification. japsonline.com

UV-Vis Derivative Spectrophotometry in Research Settings

UV-Vis derivative spectrophotometry offers a simpler, cost-effective alternative to chromatographic methods for the quantification of this compound in certain research contexts, particularly in pharmaceutical formulations. researchgate.netscielo.brtsijournals.com This technique enhances the resolution of overlapping spectral bands, allowing for the determination of an analyte in the presence of interfering substances. researchgate.netscielo.br

Research has demonstrated the use of second-order derivative spectrophotometry for the simultaneous estimation of Ethinyl Estradiol and Norethindrone Acetate. tsijournals.com In one method, Ethinyl Estradiol was quantified at 280 nm, with a linearity range of 10-90 µg/mL. tsijournals.com Another study developed a second-order derivative method for the parallel determination of Desogestrel (DSG) and 17α-Ethinylestradiol (EE2), with the determination of EE2 carried out at 288 nm. researchgate.net These methods are valued for their speed and simplicity in quality control settings. tsijournals.com

Method Development and Validation for Research Applications

The analytical quantification of this compound, an ester derivative of the potent synthetic estrogen Ethinyl Estradiol (EE), is critical for a wide range of chemical and biological research applications. While this compound is a recognized chemical entity, a significant portion of the published analytical literature focuses on the parent compound, Ethinyl Estradiol. The methods developed for Ethinyl Estradiol are, however, highly relevant and directly adaptable for its acetate ester. Analysis can be performed either by developing a specific method for the intact ester or by incorporating a sample preparation step, such as hydrolysis, to convert this compound back to Ethinyl Estradiol, which is then quantified using established and validated protocols.

Modern analytical techniques, particularly chromatography coupled with mass spectrometry, offer the necessary performance characteristics for reliable determination in complex research matrices. researchgate.net These approaches are favored over methods like immunoassays, which, despite being selective due to antibody-antigen interactions, can be prone to false positives and instability. americanlaboratory.com

Parameters of Sensitivity, Specificity, Linearity, and Accuracy in Research Matrices

The validation of any analytical method is fundamental to ensure that the data generated is reliable and reproducible. For this compound and its parent compound, method validation encompasses the evaluation of several key parameters, including sensitivity, specificity, linearity, and accuracy, as established in various research contexts. nih.gov

Sensitivity is defined by the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ), which dictate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. High-sensitivity methods, often employing tandem mass spectrometry (LC-MS/MS), are essential for detecting the very low concentrations typical in biological systems. acs.org For instance, a gas chromatography-tandem mass spectrometry (GC-MS²) method developed for the analysis of 17α-ethinylestradiol in cattle hair achieved a detection limit of 0.52 ng/g. researchgate.netresearchgate.net In other applications, voltammetric methods have reported an LOD of 0.13 · 10⁻⁶ mol L⁻¹. researchgate.net

Specificity refers to the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, endogenous compounds, or other structurally related substances. Chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for ensuring specificity. researchgate.netamericanlaboratory.com The use of mass spectrometric detection further enhances specificity by identifying compounds based on their unique mass-to-charge ratio and fragmentation patterns. mdpi.com This is particularly important in metabolism studies where it is necessary to distinguish the parent drug from its various biotransformation products. acs.orgmdpi.com

Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. A linear response is essential for accurate quantification. Research has shown that methods for ethinyl estradiol achieve good linearity across relevant concentration ranges. researchgate.net For example, a gas chromatography-mass spectrometry (GC-MS) method was found to be linear for a concentration range of 0.25 · 10⁻⁶ to 3.0 · 10⁻⁶ mol L⁻¹. researchgate.net

Accuracy represents the closeness of the measured value to the true value and is often assessed through recovery studies. In the analysis of animal tissues, extraction recovery for 17α-ethinylestradiol from cattle hair using dichloromethane (B109758) was reported to be between 74% and 94%. researchgate.netresearchgate.net

| Parameter | Method | Matrix | Value/Range | Reference |

| Sensitivity (LOD) | GC-MS² | Cattle Hair | 0.52 ng/g | researchgate.net, researchgate.net |

| Sensitivity (LOD) | Voltammetry | N/A | 0.13 x 10⁻⁶ mol L⁻¹ | researchgate.net |

| Linearity | Voltammetry | N/A | 0.25 to 3.0 x 10⁻⁶ mol L⁻¹ | researchgate.net |

| Accuracy (Recovery) | GC-MS² | Cattle Hair | 74 - 94% | researchgate.net, researchgate.net |

Application in Complex Biological Samples (e.g., cell culture media, animal tissues)

The analysis of this compound in complex biological matrices is essential for preclinical research, including pharmacokinetic, metabolism, and toxicological studies. The complexity of these matrices requires robust sample preparation procedures to remove interfering substances prior to analysis.

Animal Tissues: Various analytical methods have been successfully applied to determine ethinyl estradiol in animal tissues. A GC-MS² method was developed for its detection and quantification in cattle hair, a challenging matrix. The procedure involved alkaline digestion of the hair, followed by extraction with an acetate buffer and dichloromethane. researchgate.netresearchgate.net In other studies, UPLC-MS/MS and GC-MS have been used for the simultaneous determination of multiple hormone residues, including ethinyl estradiol, in aquatic products and meat. americanlaboratory.comnih.gov Sample preparation for these tissues often involves homogenization, followed by extraction with a solvent like acetonitrile, which is effective for reducing lipid co-extraction. nih.gov The extracts are then commonly purified using Solid-Phase Extraction (SPE) before instrumental analysis. americanlaboratory.com Furthermore, the metabolism of ethinyl estradiol has been studied in rat and human liver microsomes, which serve as an in-vitro model for hepatic metabolism in animal tissues. mdpi.com

Cell Culture Media: Ethinyl estradiol is frequently used in in-vitro research to investigate its effects on various cellular processes. Studies have evaluated its impact on osteoprecursor cells and human neuronal cell lines (SH-SY5Y). researchgate.net In these experiments, the compound is added to the cell culture medium. Accurate and precise analytical methods are required to quantify the concentration of the compound in the medium, to monitor its stability over the course of the experiment, and to measure its uptake by the cells or its conversion to metabolites. The analytical techniques used for other biological fluids, such as LC-MS/MS, are well-suited for this purpose, providing the necessary sensitivity and specificity to analyze samples from cell culture experiments. mdpi.com

| Biological Sample | Analytical Technique | Key Findings/Application | Reference |

| Cattle Hair | GC-MS² | Detection and quantification of residues; concentrations of 2.01 to 23.61 ng/g found after treatment. | researchgate.net, researchgate.net |

| Aquatic/Meat Products | UPLC-MS/MS, GC-MS | Simultaneous determination of multiple hormone residues for monitoring purposes. | americanlaboratory.com, nih.gov |

| Human/Rat Liver Microsomes | LC-MS/MS | In-vitro metabolism studies to identify and characterize biotransformation products. | mdpi.com |

| Cell Culture Media | N/A (Methodology Assumed) | Used as the vehicle for exposing cell lines (e.g., osteoprecursors, SH-SY5Y) to the compound for biological effect studies. | researchgate.net, |

Prodrug Design and Esterase Biology in Steroid Research

Principles of Ester Prodrug Design for Steroid Delivery

Ester prodrugs are inactive derivatives of therapeutic agents that undergo enzymatic or chemical transformation in the body to release the active parent drug. mdpi.com This approach is a versatile tool in medicinal chemistry to overcome undesirable properties of a parent drug, such as insufficient physicochemical properties that can hinder effective delivery to the target site. mdpi.com

Simple prodrugs of 17β-estradiol, like the clinically used estradiol (B170435) valerate (B167501), acetate (B1210297), and benzoate, are created by covalently attaching a promoiety, which is a property-modifying chemical group. mdpi.com These ester prodrugs cannot achieve targeted brain delivery because their bioactivation occurs via non-specific hydrolysis by esterases that are abundantly expressed throughout the body. mdpi.com

Esterification is a common strategy to enhance the lipophilicity of a drug, which in turn can improve its ability to cross biological membranes. drugbank.commdpi.com For instance, the esterification of estradiol improves its administration and can sustain its release from intramuscular injections due to higher lipophilicity. drugbank.com This increased lipophilicity is beneficial for crossing the blood-brain barrier. mdpi.com

A study on various C-17 alkyl esters of estradiol found that while long-chain fatty acid esters did not bind to the estrogen receptor, short-chain esters like acetate were effective competitors for receptor binding after being hydrolyzed to estradiol. nih.gov This highlights that the increased lipophilicity from esterification aids in delivery, but the active form is the parent steroid. nih.gov

Table 1: Impact of Esterification on Steroid Properties

| Feature | Effect of Esterification | Rationale |

| Lipophilicity | Increased | Addition of an ester group increases the non-polar character of the molecule. drugbank.commdpi.com |

| Membrane Permeability | Generally Increased | Enhanced lipophilicity facilitates passive diffusion across lipid-rich cell membranes. mdpi.comacs.org |

| Oral Bioavailability | Potentially Improved | Increased lipophilicity can enhance absorption from the gastrointestinal tract. wikipedia.org |

| Duration of Action (Intramuscular) | Prolonged | The more lipophilic ester forms a depot in the muscle, leading to slower release. wikipedia.org |

A key strategy for controlled release involves creating a prodrug that is converted to the active form at a desired rate and location. mdpi.com For steroid esters, this bioactivation is primarily achieved through hydrolysis by esterase enzymes. nih.govwikipedia.org

The rate of hydrolysis can be influenced by the nature of the ester group. oup.com For example, studies with estradiol esters have shown that different esterases may be responsible for hydrolyzing different esters, such as acetate versus valerate and stearate (B1226849). oup.com This suggests that the choice of ester can be used to control the rate of bioactivation.

In the context of ethinyl estradiol, various ester derivatives have been synthesized to act as prodrugs. google.comgoogle.com For example, ethinyl estradiol acetoxy acetate was found to have a water solubility of 2.0 µg/mL and hydrolyzed completely to ethinyl estradiol within 5 minutes under specific in vitro conditions. google.com Another derivative, ethinyl estradiol lactate (B86563) acetate, had a solubility of 2.4 µg/mL and also showed rapid hydrolysis. google.com These findings indicate that esterification can be used to create prodrugs with specific solubility and hydrolysis characteristics, allowing for controlled release of the active ethinyl estradiol.

Bioprecursor prodrugs represent another advanced strategy. mdpi.comnih.gov Unlike simple ester prodrugs, these are created by a transient chemical alteration within the drug molecule itself and are metabolized, often through oxidation or reduction, to the active parent drug. mdpi.comnih.gov This approach can offer greater tissue selectivity. nih.gov

Influence of Esterification on Lipophilicity and Membrane Permeability

Comparative Analysis of Esterified Estrogens in Terms of Bioactivation

Different esterified estrogens exhibit varying rates and patterns of bioactivation, which can be attributed to the nature of the ester group and the specific esterases involved. oup.comgoogle.com

Estradiol esters such as estradiol-3,17-diacetate, estradiol-17-acetate, and various valerate esters are known to rapidly hydrolyze to free estradiol after oral administration. google.com The primary purpose of this esterification is to improve oral activity by protecting the steroid from extensive first-pass metabolism. google.com

A study comparing different C-17 esters of estradiol found that short-chain esters like acetate and valerate were readily hydrolyzed to estradiol by uterine cytosol, which was necessary for their binding to the estrogen receptor. nih.gov In contrast, long-chain fatty acid esters like stearate and palmitate did not compete for receptor binding, suggesting they are not as readily hydrolyzed or have different metabolic fates. nih.gov

The site of esterification on the steroid nucleus also significantly influences hormonal activity and esterase hydrolysis. nih.gov For instance, formate (B1220265) esters of estradiol at the 7α and 15α positions were found to be good estrogens, but lengthening the ester chain to acetate at these positions dramatically decreased hormonal activity. nih.gov

Development of In Vitro Models for Prodrug Bioconversion Assessment

To evaluate the rate and extent of bioconversion of ester prodrugs like Ethynyl (B1212043) Estradiol 17-Acetate, a variety of in vitro models have been developed. These models aim to simulate the physiological environment where hydrolysis occurs, providing crucial data for predicting in vivo performance and guiding drug development. scirp.org The selection of an appropriate model depends on the specific questions being addressed, such as metabolic stability, permeability, or the identification of active metabolites.

Commonly used in vitro models include:

Subcellular Fractions: Liver microsomes are a widely used in vitro tool for metabolism studies. scirp.org They contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s and some esterases, and are particularly useful for studying Phase I metabolic reactions. scirp.orgnih.gov For ester prodrugs, microsomes can be used to determine the rate of hydrolysis in a liver-like environment, which is often the primary site of first-pass metabolism. nih.gov Another key subcellular model involves plasma stability assays, which assess the susceptibility of a prodrug to hydrolysis by plasma esterases. scirp.org This is critical for predicting the fate of intravenously administered drugs or for understanding the stability of oral drugs after absorption into the bloodstream. scirp.org

Cell-Based Assays: Cultured cells provide a more integrated system that includes both metabolic enzymes and cellular transport mechanisms. Hepatocytes, the primary cells of the liver, are considered a gold standard for in vitro drug metabolism studies because they express a wide range of drug-metabolizing enzymes and cofactors. scirp.org They can be used to study the activation of prodrugs into their active forms. scirp.org Human colon carcinoma cells, such as Caco-2 cells, are another important model. nih.gov Grown as a monolayer, they differentiate to form a barrier with properties similar to the intestinal epithelium, making them invaluable for predicting oral absorption and the interplay between permeability and metabolism. nih.gov Studies with Caco-2 cells can reveal, for example, the polarized conversion of prodrugs, which suggests specific localization of enzymes within the intestinal wall. nih.gov

Tissue Models: More complex models aim to recapitulate the three-dimensional structure and function of native tissues. Human liver microtissues (hLiMTs), for instance, are 3D cell culture models formed from primary hepatocytes. nih.govbiorxiv.org These models offer more physiologically relevant data on metabolic processes and can be maintained in culture for longer periods than simple cell monolayers, allowing for the study of longer-term effects and the metabolism of prodrugs with short-lived metabolites. nih.gov For specific applications, intestinal mucosa scraps can also be used, which retain high enzymatic activity and can be a useful tool for screening the bioconversion of prodrugs. nih.gov

The data generated from these models, such as the half-life of cleavage or the Michaelis-Menten constants for the enzymatic reaction, are essential for understanding the pharmacokinetic profile of a prodrug. nih.gov For example, in vitro studies can investigate the transformation of synthetic hormones like 17α-ethinylestradiol in various biological systems, identifying key metabolites and reaction pathways. mdpi.com By combining results from different in vitro systems, researchers can build a comprehensive picture of how a prodrug like Ethynyl Estradiol 17-Acetate will be absorbed, distributed, and metabolized in the body.

| In Vitro Model | Primary Application | Key Findings/Capabilities | Relevant Compounds Mentioned in Research |

|---|---|---|---|

| Liver Microsomes | Screening metabolic stability and hydrolysis rates. scirp.orgnih.gov | Contains high concentration of metabolic enzymes; replicates liver metabolism. scirp.org | MENT Esters nih.gov |

| Plasma Stability Assays | Assessing stability against plasma esterases. scirp.org | Predicts stability in systemic circulation. scirp.org | General Ester Prodrugs scirp.org |

| Hepatocytes | Studying liver-specific metabolism and prodrug activation. scirp.org | Express a wide range of metabolic enzymes and cofactors. scirp.org | Tenofovir Ester Prodrugs scirp.org |

| Caco-2 Cells | Predicting intestinal absorption and metabolism. nih.gov | Forms a polarized monolayer mimicking the intestinal barrier; allows for permeability and transport studies. nih.gov | Fosphenytoin, Fosfluconazole nih.gov |

| Liver Microtissues (hLiMTs) | Assessing metabolism of prodrugs, including those with short-lived metabolites. nih.govbiorxiv.org | 3D culture model that better recapitulates in vivo liver function and allows for longer-term studies. nih.gov | Ifosfamide nih.gov |

This table summarizes various in vitro models used for assessing prodrug bioconversion, their primary applications, and key features as discussed in scientific literature.

Environmental Fate and Academic Ecotoxicology Research Excluding Human Exposure

Biodegradation Pathways in Environmental Systems

The environmental persistence of Ethynyl (B1212043) Estradiol (B170435) 17-Acetate is intrinsically linked to its biotransformation, primarily driven by microbial activity in aquatic and terrestrial systems. While research often focuses on its more widely studied active metabolite, 17α-ethinylestradiol (EE2), the principles of microbial degradation of synthetic estrogens are broadly applicable.

The biodegradation of synthetic estrogens like EE2, the active form of Ethynyl Estradiol 17-Acetate, is a critical process for their removal from the environment. researchgate.net This degradation can occur through metabolic or co-metabolic pathways. frontiersin.org In metabolic degradation, microorganisms utilize the estrogen as a primary source of carbon and energy. frontiersin.org Co-metabolism, on the other hand, involves the degradation of the compound without it serving as the primary energy source for the microorganism. frontiersin.org

The initial step in the degradation of many estrogens is the oxidation of the hydroxyl group at the C-17 position, often converting estradiol compounds to their estrone (B1671321) counterparts. researchgate.net However, the ethinyl group at the C-17 position in EE2 presents a steric hindrance, making it more resistant to this initial oxidation compared to natural estrogens. researchgate.net This resistance contributes to its increased persistence in the environment. core.ac.uk

Biodegradation efficiency is highly dependent on environmental conditions. Aerobic conditions are generally more favorable for the breakdown of estrogens than anaerobic conditions. core.ac.ukresearchgate.net In aerobic environments, such as the surface layers of lake water, photodegradation can also be a significant removal mechanism, with studies showing a much shorter half-life for EE2 under natural sunlight compared to microbial degradation alone. researchgate.net In anaerobic settings, the degradation of EE2 is significantly slower, with long acclimation periods observed before any breakdown occurs. researchgate.net

Wastewater treatment plants (WWTPs) are crucial in the removal of estrogens, with bacterial degradation being the primary elimination process. asm.org The removal rates in WWTPs can be highly variable, ranging from 34% to 98%, indicating that a residual amount of active compounds can still be discharged into the environment. mdpi.com

A diverse range of microorganisms, including bacteria, fungi, and algae, have been identified for their ability to degrade estrogens. bohrium.com Bacterial degradation is considered a key process for eliminating these compounds from wastewater. asm.org

Several bacterial genera have shown the capability to degrade estrogens. Rhodococcus species, such as Rhodococcus zopfii and Rhodococcus equi, have demonstrated the ability to degrade EE2. researchgate.netcore.ac.uk One study highlighted that Rhodococcus zopfii could completely degrade 100 mg/L of EE2 within 24 hours. core.ac.uk Another effective bacterium is Sphingobacterium sp. JCR5, which can use EE2 as its sole carbon and energy source, degrading 87% of a 30 mg/L concentration within 10 days. core.ac.uk Novosphingobium species have also been identified as major estrogen degraders in activated sludge. asm.orgnih.gov For instance, Novosphingobium sp. strain JEM-1 can degrade EE2, while strain ARI-1 can degrade natural estrogens but not EE2. asm.org

The enzymes involved in these biotransformation pathways are also a key area of research. Hydroxysteroid dehydrogenases (HSDs) are crucial for the initial degradation step of many estrogens. researchgate.net Other important enzymes include hydroxylases, dioxygenases, monooxygenases, and various ring-cleavage enzymes that break down the steroid's core structure. researchgate.net In some bacterial strains, the 4,5-seco pathway, which involves the cleavage of the A and B rings of the steroid, has been identified as a major degradation route for estrogens. asm.orgnih.gov

Fungi, particularly ligninolytic fungi, and their extracellular enzymes like laccase and peroxidases, also play a role in the degradation of EE2. nih.gov Algae, such as Chlorella and Scenedesmus, have also demonstrated the ability to remove estrogens from water. frontiersin.org

Table 1: Microbial Strains Involved in Estrogen Degradation

Microbial Degradation of this compound and Related Estrogens

Occurrence and Analytical Detection in Environmental Research Samples

The presence of synthetic estrogens like this compound and its active form, EE2, in the environment is a significant concern due to their endocrine-disrupting effects at very low concentrations. researchgate.net

Detecting the trace amounts (nanograms per liter, ng/L) of synthetic estrogens in complex environmental matrices like water and sediment requires highly sensitive and selective analytical methods. nih.gov The development of such methods has been a major focus of environmental research. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the most common techniques used for the determination of steroid hormones in environmental samples. nih.gov LC-MS/MS is often preferred as it can analyze the compounds directly without the need for derivatization. nih.gov

Sample preparation is a critical step to preconcentrate the analytes and remove interfering substances from the matrix. mst.dk Solid-phase extraction (SPE) is a widely used technique for this purpose, with sorbents like Oasis HLB being effective for extracting hormones from water samples. nih.govrsc.org Other microextraction techniques, such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), are also employed to enhance enrichment and minimize solvent use. nih.gov

These advanced analytical methods have achieved very low limits of detection (LODs). For instance, methods combining SPE with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have reported LODs for EE2 as low as 0.02 ng/L in surface water. rsc.org For more complex matrices like wastewater influent, LODs are slightly higher but still in the low ng/L range. nih.gov

From a research perspective, understanding the persistence and transport of this compound and its metabolites is crucial for assessing their environmental risk. EE2 is known to be more persistent in the environment compared to natural estrogens. core.ac.uk Its half-life in the environment can vary significantly depending on the conditions, ranging from a few days in river water to much longer in sediment under anaerobic conditions. researchgate.netmdpi.com

The transport of these compounds in the environment is largely governed by their physicochemical properties, such as water solubility and hydrophobicity (log Kow). bohrium.comacs.org With a log Kow of around 4.15, EE2 is moderately hydrophobic, meaning it has a tendency to adsorb to organic matter in soil and sediment. researchgate.netnih.gov This sorption can act as a reservoir, leading to long-term release of the compound back into the water column. researchgate.net

The primary pathway for the introduction of these compounds into the aquatic environment is through the effluent from wastewater treatment plants (WWTPs). nih.gov Because they are continuously introduced via this route, they are considered "pseudo-persistent" pollutants. nih.gov From WWTPs, they can be transported into rivers, lakes, and potentially groundwater. acs.org

Table 2: Analytical Methods for Detection of Ethinyl Estradiol (EE2)

Development of Sensitive Methods for ng/L Detection in Water and Sediment

Academic Studies on Endocrine Disruption in Aquatic Biota (Mechanism Focus)

The primary ecotoxicological concern with this compound and its active form, EE2, is their ability to act as potent endocrine-disrupting chemicals (EDCs) in aquatic organisms. researchgate.net The mechanism of this disruption is a central focus of academic research.